molecular formula C18H17FN4O3S B2882531 (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-79-8

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2882531
CAS RN: 1396851-79-8
M. Wt: 388.42
InChI Key: UOBFGWGAGQCHHO-UHFFFAOYSA-N
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Description

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines which have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the development of chemosensors.

Solid-State Emitters

The solid-state emission intensities of these compounds are significant, making them suitable for use as solid-state emitters . This application is crucial in the field of organic materials science, where they can be used in the design of new materials with specific optical properties.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have shown high impact in medicinal chemistry as potential antitumor agents . Their structural diversity and functionalization can lead to new designs of drugs with the pyrazolo[1,5-a]pyrimidine core, offering a promising scaffold for cancer treatment.

Enzymatic Inhibitory Activity

These compounds have also been highlighted for their enzymatic inhibitory activity . This makes them valuable in the study of enzyme-related diseases and could lead to the development of new medications targeting specific enzymes.

Organic Synthesis

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for various synthetic transformations, enhancing structural diversity and facilitating the synthesis of complex organic molecules . This is particularly useful in the development of new synthetic methodologies.

Material Science

Due to their significant photophysical properties, these compounds have attracted attention in material science . They can be used to create new materials with desirable properties for various applications, including electronics and photonics.

Chelating Agents

The presence of heteroatoms in these compounds makes them potential chelating agents for ions . This application is important in the field of analytical chemistry, where they can be used to detect and quantify metal ions.

Fluorogenic Heterocyclic Compounds

As fluorogenic heterocyclic compounds, they display advantages over hydrocarbon-based fluorophores, such as better solubility in green solvents and potential for structural diversity through synthetic access methodologies . This makes them suitable for a wide range of applications, from sensing to bio-macromolecular interactions.

properties

IUPAC Name

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)14-13-20-23-8-4-3-6-16(14)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBFGWGAGQCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

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